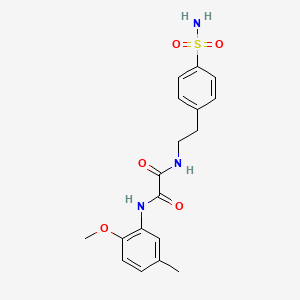
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is performed under controlled conditions to ensure high yield and purity.
General Reaction Scheme:
- Formation of Oxalamide: The oxalyl chloride is reacted with the amines to form the desired oxalamide linkage.
- Purification: The product is purified via recrystallization from suitable solvents such as ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity: The phenyl groups may interact with various receptors, altering their signaling pathways.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
-
Anticancer Activity:
- A study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.
-
Anti-inflammatory Properties:
- Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
-
Neuroprotective Effects:
- Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer effects | Significant cytotoxicity against breast cancer cell lines; induced apoptosis via caspase activation. |
| Study B | Evaluate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in treated cells; potential for inflammatory disease treatment. |
| Study C | Investigate neuroprotective effects | Decreased oxidative stress markers in neuronal cell cultures; suggests a protective mechanism against neurodegeneration. |
Eigenschaften
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-3-8-16(26-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(7-5-13)27(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOSOEHTYIEKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














